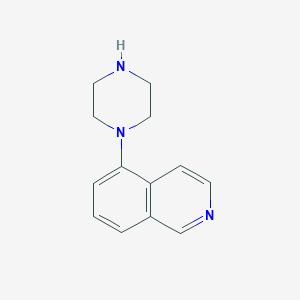

5-(Piperazin-1-yl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-piperazin-1-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBNVVQOLQPCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2C=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593550 | |

| Record name | 5-(Piperazin-1-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105685-17-4 | |

| Record name | 5-(Piperazin-1-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Piperazin 1 Yl Isoquinoline and Analogous Structures

Traditional Synthetic Routes and Their Adaptations for Isoquinoline-Piperazine Compounds

Traditional methods for isoquinoline (B145761) synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, while classic, are often adapted for the synthesis of complex isoquinoline derivatives, including those bearing a piperazine (B1678402) substituent. The primary challenge in adapting these routes lies in the strategic introduction of a functional group at the 5-position of the isoquinoline ring, which can subsequently be converted to the piperazine adduct.

Bischler–Napieralski Cyclization and Modifications for Isoquinoline Functionalization

The Bischler–Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to their corresponding isoquinoline aromatic systems. wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgpharmaguideline.com

The general mechanism proceeds through an electrophilic aromatic substitution. The β-arylethylamide is first activated by the Lewis acid, forming a reactive intermediate, which can be either a dichlorophosphoryl imine-ester or a nitrilium ion. wikipedia.orgnrochemistry.com This electrophilic species then undergoes intramolecular cyclization onto the electron-rich aromatic ring, followed by elimination to afford the 3,4-dihydroisoquinoline. Subsequent dehydrogenation, often using reagents like palladium on carbon (Pd/C) or sulfur, yields the fully aromatic isoquinoline. pharmaguideline.com

For the synthesis of a precursor to 5-(piperazin-1-yl)isoquinoline, the starting β-phenylethylamine would need to be appropriately substituted on the benzene (B151609) ring to direct the cyclization and result in a functional group at the desired 5-position. For instance, a methoxy (B1213986) or nitro group at the meta-position of the phenylethylamine precursor can facilitate the introduction of a functional group at the C-5 position of the resulting isoquinoline. This functional group can then be elaborated to introduce the piperazine ring in a subsequent step.

Table 1: Key Features of the Bischler-Napieralski Reaction

| Feature | Description |

| Reactants | β-arylethylamides or β-arylethylcarbamates wikipedia.org |

| Reagents | Dehydrating agents such as POCl₃, P₂O₅, SnCl₄, BF₃ etherate wikipedia.org |

| Primary Product | 3,4-Dihydroisoquinolines wikipedia.orgnrochemistry.com |

| Final Product | Isoquinolines (after oxidation) pharmaguideline.com |

| Mechanism | Intramolecular electrophilic aromatic substitution wikipedia.org |

Pomeranz–Fritsch and Pictet–Spengler Reactions in Isoquinoline Synthesis

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. organicreactions.orgthermofisher.comwikipedia.org This method is particularly useful for preparing isoquinolines with specific substitution patterns that are not easily accessible through other means. organicreactions.org Modifications such as the Schlittler-Muller modification, which condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, allow for the synthesis of C1-substituted isoquinolines. thermofisher.com

The Pictet–Spengler reaction, on the other hand, is a powerful method for synthesizing tetrahydroisoquinolines. nih.govorganicreactions.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization. organicreactions.org The reaction is a special case of the Mannich reaction. organicreactions.org This method is particularly significant in the synthesis of natural products and their analogues. nih.gov To obtain an isoquinoline, the resulting tetrahydroisoquinoline must be dehydrogenated.

For the synthesis of a 5-substituted isoquinoline precursor using these methods, the starting benzaldehyde (for Pomeranz-Fritsch) or β-arylethylamine (for Pictet-Spengler) must contain a suitable substituent at the appropriate position to direct the cyclization and ultimately place a functional group at the 5-position of the isoquinoline ring.

Modern Catalytic Approaches for the Construction of the this compound Core

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to traditional approaches. These methods are particularly well-suited for the late-stage functionalization of heterocyclic scaffolds and for forging the crucial C-N bond between the isoquinoline and piperazine rings.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, providing a more atom- and step-economical approach to the synthesis of complex molecules. ijpsjournal.com Rhodium(III) and Ruthenium(II) catalysts have been extensively used for the synthesis of isoquinoline scaffolds through C-H activation/annulation strategies. researchgate.netorganic-chemistry.orgnio.res.in

These reactions typically involve the use of a directing group on the substrate, which coordinates to the metal center and positions it for the selective activation of a specific C-H bond. For the synthesis of isoquinolines, precursors such as benzimidates or oximes can be used, where the directing group facilitates the cyclization with an alkyne or another coupling partner to construct the isoquinoline ring. researchgate.netorganic-chemistry.org This methodology allows for the synthesis of a wide range of substituted isoquinolines under relatively mild conditions. nih.gov While direct C-H piperazination at the 5-position of an existing isoquinoline ring is challenging, this approach is highly valuable for constructing the functionalized isoquinoline core, which can then be further modified.

Cross-Coupling Reactions for Isoquinoline-Piperazine Linkage

Cross-coupling reactions are among the most important transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for the formation of C-N bonds and is highly applicable to the synthesis of this compound. wikipedia.orgnih.gov

This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand, often a bulky, electron-rich phosphine. youtube.comias.ac.in For the synthesis of this compound, a 5-halo- or 5-triflyloxy-isoquinoline would be the ideal substrate to couple with piperazine. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and avoiding side reactions. ias.ac.in

Another relevant approach is nucleophilic aromatic substitution (SNAr). If the isoquinoline ring is sufficiently activated by an electron-withdrawing group (e.g., a nitro group) at a suitable position, a nucleophile like piperazine can directly displace a leaving group (such as a halogen) at the 5-position. shahucollegelatur.org.in

Table 2: Comparison of Modern Catalytic Methods for Isoquinoline-Piperazine Linkage

| Method | Description | Key Features |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine. wikipedia.org | High functional group tolerance, mild reaction conditions, wide substrate scope. ias.ac.in |

| Nucleophilic Aromatic Substitution (SNAr) | Direct displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. shahucollegelatur.org.in | Requires an activated isoquinoline ring, often with strong electron-withdrawing groups. |

A practical synthetic route to a related compound, 1-(5-isoquinolinesulfonyl)piperazine (B1672589), has been reported, which involves the reaction of 5-isoquinolinesulfonyl chloride with piperazine. prepchem.com This demonstrates the feasibility of attaching a piperazine-containing moiety at the 5-position of the isoquinoline ring.

Stereoselective Synthesis of Isoquinoline-Piperazine Scaffolds

The synthesis of enantiomerically pure isoquinoline-piperazine scaffolds is of great interest in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their stereochemistry. Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool.

In the context of isoquinoline synthesis, the Pictet-Spengler reaction has been adapted for asymmetric synthesis, leading to the formation of chiral tetrahydroisoquinolines. nih.gov The use of chiral Brønsted acids or organocatalysts can induce enantioselectivity in the cyclization step. These chiral tetrahydroisoquinolines can then serve as versatile intermediates for the synthesis of more complex, stereochemically defined molecules.

Furthermore, modern catalytic methods, such as asymmetric hydrogenation of prochiral enamides or imines, can be employed to introduce stereocenters into the isoquinoline core. While the literature specifically detailing the stereoselective synthesis of this compound is not extensive, the principles of asymmetric catalysis are well-established and can be applied to the synthesis of chiral precursors for this target molecule. For instance, a stereoselective synthesis of a KRASG12C inhibitor featuring a quinoline-piperazine scaffold has been developed, highlighting the feasibility of controlling stereochemistry in these systems.

Green Chemistry Principles in this compound Synthesis Research

The integration of green chemistry principles into the synthesis of isoquinoline frameworks is a important area of research, aiming to reduce the environmental impact of chemical processes. rsc.org Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions, toxic reagents, and hazardous solvents, leading to significant waste and poor atom economy. nih.govpharmaguideline.com In contrast, modern approaches seek to utilize benign solvents, recyclable catalysts, and energy-efficient processes to create these valuable scaffolds. rsc.org

Solvent-Free or Aqueous Media Reactions

One of the core tenets of green chemistry is the reduction or elimination of hazardous organic solvents. Research has demonstrated the feasibility of synthesizing isoquinoline and related heterocyclic structures under solvent-free conditions or in aqueous media. While specific examples for the direct synthesis of this compound in this manner are not extensively detailed in the literature, the general methodologies for the isoquinoline core are well-established and applicable.

Microwave-assisted organic synthesis, for instance, often allows for solvent-free reactions, leading to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.net The synthesis of various substituted isoquinolines has been successfully achieved using microwave irradiation in the absence of a traditional solvent. organic-chemistry.org Another approach involves using water as a reaction medium, which is an environmentally benign and inexpensive solvent. The development of water-soluble catalysts and reaction conditions compatible with aqueous media is an active area of research for the synthesis of nitrogen-containing heterocycles. These methods offer a significant green advantage over conventional syntheses that rely on volatile and often toxic organic solvents.

| Strategy | Typical Conditions | Key Advantages | Applicability to this compound |

|---|---|---|---|

| Solvent-Free (Microwave) | Reactants mixed with a solid support or neat, microwave irradiation. | Reduced reaction time, energy efficiency, lower solvent waste, often higher yields. | Applicable for the core isoquinoline formation or for the nucleophilic substitution step to introduce the piperazine moiety. |

| Aqueous Media | Use of water as a solvent, often with phase-transfer or water-soluble catalysts. | Environmentally benign, low cost, reduced toxicity and flammability. | Challenging due to potential low solubility of intermediates, but feasible with appropriate catalyst and reaction engineering. |

| Recyclable Catalysts | Heterogeneous catalysts (e.g., metal oxides on a solid support) or homogeneous catalysts in biphasic systems. | Catalyst can be recovered and reused, reducing cost and metal waste. | Applicable to various steps, including cyclization and cross-coupling reactions to build the substituted isoquinoline. |

Biocatalytic Approaches for Isoquinoline Derivatization

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. The application of enzymes in the synthesis of isoquinoline alkaloids is a promising green alternative to traditional chemical methods. A notable example is the use of norcoclaurine synthase (NCS), an enzyme that catalyzes the Pictet-Spengler reaction to form the core tetrahydroisoquinoline scaffold. nih.gov

Research has shown that NCS exhibits a degree of substrate promiscuity, allowing it to accept various aldehyde substrates to produce a range of substituted tetrahydroisoquinolines. nih.gov This enzymatic approach provides a route to chiral tetrahydroisoquinoline alkaloids, which are precursors to a vast array of biologically active molecules. nih.gov While direct enzymatic synthesis of fully aromatized isoquinolines like this compound is less common, biocatalysis can be a key step in producing chiral intermediates that are later converted to the final product. The mild, aqueous conditions and high enantioselectivity of enzymatic reactions align perfectly with the principles of green chemistry.

Advanced Synthetic Strategies and High-Throughput Synthesis Relevant to this compound Libraries

The demand for large collections of diverse molecules for drug discovery has driven the development of advanced synthetic technologies and high-throughput screening methods. These strategies are highly relevant for generating libraries of this compound analogs to explore structure-activity relationships (SAR).

Automated Synthesis and Microfluidic Reactor Systems

Automation and microfluidics are transforming modern chemical synthesis. Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention, enabling the rapid production of compound libraries.

Microfluidic reactors, or "lab-on-a-chip" systems, offer numerous advantages over traditional batch chemistry. researchgate.net These systems use micro-channels to handle minute quantities of fluids, providing superior control over reaction parameters like temperature, pressure, and mixing. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling safe execution of highly exothermic reactions. researchgate.net This precise control often leads to higher yields, fewer byproducts, and faster reaction optimization. For the synthesis of a this compound library, a microfluidic system could be designed to perform the key cyclization and substitution reactions in a continuous flow, rapidly generating a series of analogs for biological evaluation.

Combinatorial Chemistry for Derivative Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of related compounds. nih.gov This approach can be applied in either solution-phase or solid-phase synthesis to generate a library of this compound derivatives.

In a typical solid-phase synthesis approach, an isoquinoline scaffold could be attached to a solid support (resin). researchgate.net This immobilized scaffold would then be treated with a diverse set of building blocks. For example, to create analogs of this compound, one could start with a resin-bound 5-chloroisoquinoline. This intermediate could then be reacted with a library of different substituted piperazines. Alternatively, a piperazine-linked resin could be reacted with various substituted 5-haloisoquinolines. After the final reaction step, the desired products are cleaved from the resin and collected for screening. This systematic approach allows for the creation of a vast and diverse library of compounds from a small number of starting materials. google.com

| Scaffold | Variable Building Block (Example Reagents) | Potential Points of Diversity |

|---|---|---|

| 5-Chloroisoquinoline | Library of substituted piperazines (e.g., 1-methylpiperazine, 1-phenylpiperazine, 1-(2-hydroxyethyl)piperazine) | Substitution on the piperazine ring. |

| Piperazine | Library of substituted 5-haloisoquinolines (e.g., 5-bromo-7-methoxyisoquinoline, 5-chloro-1-methylisoquinoline) | Substitution on the isoquinoline core at various positions. |

| Precursor for Isoquinoline Synthesis (e.g., a substituted 2-alkynylbenzaldehyde) | Library of amines and ketones for a multicomponent reaction. acs.org | Multiple points of diversity on the isoquinoline ring system. |

Molecular Pharmacology and Mechanism of Action Studies of 5 Piperazin 1 Yl Isoquinoline Derivatives

Investigation of Molecular Targets and Pathways

The therapeutic potential of 5-(piperazin-1-yl)isoquinoline derivatives stems from their interaction with various biological macromolecules. Understanding these interactions is crucial for defining their pharmacological profile.

Derivatives of the isoquinoline-piperazine core have been identified as potent ligands for various receptors, particularly dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies have demonstrated that modifications to the isoquinoline (B145761) and piperazine (B1678402) moieties can significantly influence binding affinity and selectivity.

For instance, certain isoquinoline-1-yl derivatives have shown high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. One such compound, 20c , an isomeric isoquinoline-1-yl derivative, displayed a subnanomolar binding potency at D3 receptors (Kᵢ = 0.44 nM) while being less potent at D2 receptors (Kᵢ = 21.7 nM), resulting in a high selectivity ratio (D2/D3 = 49.2). nih.gov Further modification, incorporating a 2-aminothiazolidinium moiety, led to compound 24c , which exhibited a Kᵢ of 269 nM for D2 receptors and 2.23 nM for D3 receptors, yielding an even higher D3 selectivity of 121-fold. nih.gov These findings highlight the potential of this chemical class in developing selective ligands for neurological and psychiatric disorders where the D3 receptor is a key target. nih.gov

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity (D2/D3) | Reference |

|---|---|---|---|---|

| 20c | Dopamine D2 | 21.7 | 49.2 | nih.gov |

| 20c | Dopamine D3 | 0.44 | nih.gov | |

| 24c | Dopamine D2 | 269 | 121 | nih.gov |

| 24c | Dopamine D3 | 2.23 | nih.gov |

The isoquinoline-piperazine scaffold is a key component of numerous enzyme inhibitors, particularly protein kinase inhibitors. These compounds often function by competing with ATP for binding to the enzyme's catalytic site. nih.gov

A notable area of investigation is their activity against receptor tyrosine kinases like HER2 and EGFR, which are overexpressed in various cancers. nih.govrsc.org Isoquinoline-tethered quinazoline (B50416) derivatives have been developed that show potent inhibitory activity against these kinases. For example, compound 14f , which features a furan (B31954) ring, demonstrated potent inhibition of HER2 kinase activity and improved cellular activity compared to the established drug lapatinib. nih.gov Another series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed as inhibitors of chitin (B13524) synthase, an essential enzyme in fungi. Compounds 4a and 4c from this series showed excellent inhibitory activity with IC₅₀ values of 0.10 mM and 0.15 mM, respectively.

Beyond kinases, isoquinoline alkaloids have been shown to act as reversible competitive inhibitors of acetylcholinesterase, with inhibitor constants (Kᵢ) ranging from 3.5 µM to 88 µM. e-century.us Furthermore, novel synthetic isoquinolino[5,4-ab]phenazines have demonstrated inhibitory activity against topoisomerase I, a key enzyme in DNA replication and transcription. researchgate.net

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Isoquinoline-tethered quinazolines (e.g., 14f) | HER2 Kinase | Potent, exceeding lapatinib | nih.gov |

| 5-(piperazin-1-yl)quinolin-2(1H)-one (Compound 4a) | Chitin Synthase | 0.10 mM | |

| 5-(piperazin-1-yl)quinolin-2(1H)-one (Compound 4c) | Chitin Synthase | 0.15 mM | |

| Isoquinoline alkaloids (e.g., Papaverine, Berberine) | Acetylcholinesterase | Kᵢ values from 3.5 to 88 µM | e-century.us |

| Isoquinolino[5,4-ab]phenazines | Topoisomerase I | Active at 100 µM | researchgate.net |

The interaction between small molecule ligands and their protein targets is fundamental to their mechanism of action. While specific studies employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound derivatives are not widely reported in the reviewed literature, other biophysical and computational methods have provided valuable insights.

Fluorescence quenching is one such method used to study protein binding. For example, a piperazine-substituted BODIPY-anthracene dyad (BDP-2 ) was studied for its interaction with bovine serum albumin (BSA). This study determined a strong binding constant (Kₑ) of 9.6 × 10⁴ M⁻¹, indicating a high affinity for the protein, which is crucial for the compound's pharmacokinetic behavior. mdpi.com The piperazine moiety is recognized for improving protein-binding capacity. mdpi.com

In addition to experimental techniques, computational molecular docking studies are frequently used to predict and analyze the binding modes of isoquinoline derivatives with their protein targets. These studies have provided insights into the interactions of quinoline (B57606) derivatives with the p65 subunit of NF-κB and the binding of indolo[2,3-b]quinoline derivatives to caspase-3, revealing key amino acid residues involved in the interaction. nih.govmdpi.com

Certain isoquinoline derivatives exert their biological effects by directly interacting with nucleic acids. These interactions can occur through intercalation, where the planar aromatic isoquinoline ring inserts itself between the base pairs of DNA, or through groove binding. semanticscholar.org Such binding can interfere with crucial cellular processes like DNA replication, repair, and transcription. semanticscholar.org

For example, isoquinoline alkaloids have been identified as compounds that can target and bind to various nucleic acid structures. semanticscholar.org Studies on synthetic isoquinolino[5,4-ab]phenazine derivatives have shown them to be effective DNA photo-cleaving agents, capable of converting supercoiled DNA from form I to form II at concentrations below 1 µM. researchgate.net This activity is mediated through an electron transfer mechanism. researchgate.net Furthermore, related indolo[2,3-b]quinoline derivatives are known to bind strongly to DNA and act as topoisomerase II inhibitors. mdpi.com

Cellular and Subcellular Mechanistic Investigations (In Vitro Models)

In vitro studies using cell-based models are essential for understanding how the molecular interactions of this compound derivatives translate into cellular effects.

Derivatives of this compound have been shown to modulate a variety of intracellular signaling pathways that are often dysregulated in diseases like cancer. nih.govnih.gov

Kinase Signaling Pathways: As potent kinase inhibitors, these compounds significantly impact pathways driven by kinases. Isoquinoline-tethered quinazolines inhibit the ERBB signaling pathway by blocking HER2 phosphorylation, which is critical for cancer cell proliferation and survival. nih.govrsc.org Other piperazine derivatives have been found to inhibit multiple pathways simultaneously, including the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways. e-century.usnih.gov Inhibition of these pathways can effectively halt cancer cell proliferation. e-century.usnih.gov The PI3K/Akt/mTOR pathway, a central regulator of cell growth, is another key target, with quinoline-based compounds being developed as potent mTOR inhibitors. nih.gov

Apoptosis Pathways: A primary outcome of the inhibition of pro-survival signaling pathways is the induction of apoptosis, or programmed cell death. Several piperazine derivatives have been shown to be potent inducers of caspase-dependent apoptosis. e-century.usnih.gov For instance, β-elemene piperazine derivatives induce apoptosis by downregulating the anti-apoptotic protein c-FLIP and generating reactive oxygen species (ROS), which in turn activates both the death receptor and mitochondrial-mediated apoptotic pathways. nih.gov The activation of executioner caspases, such as caspase-3, is a common downstream event. mdpi.com

NF-κB Signaling Pathway: The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. nih.govmdpi.com Dysregulation of this pathway is linked to various inflammatory diseases and cancers. mdpi.comnih.gov Isoquinoline alkaloids and related quinoline derivatives have been identified as inhibitors of the NF-κB pathway. nih.govnih.gov Some piperazine-containing compounds have been shown to suppress the translocation of the NF-κB p65 subunit to the nucleus, a key step in its activation. nih.gov

Effects on Gene Expression and Protein Synthesis

Research into the molecular effects of this compound derivatives has revealed significant impacts on gene expression and protein synthesis, particularly in the context of cancer cell lines. Studies have shown that these compounds can modulate the levels of key proteins involved in cell cycle regulation and apoptosis.

For instance, treatment of human neuroblastoma cells (SH-SY5Y) with 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, a related derivative, led to a notable nuclear accumulation of the p53 protein. nih.gov This effect was observed to correlate with the induction of apoptosis. nih.gov The study further indicated that this p53 accumulation was specific, as the levels of other proteins such as BCL-2, BCL-XS/L, BAX, JUNB, c-JUN, ICH-1L, c-FOS, RB, and CDK-2 remained largely unchanged. nih.gov The significance of p53 is underscored by the finding that cell lines with a mutated p53 gene were resistant to the cytotoxic effects of this compound. nih.gov

In a different study, a novel piperazine derivative was found to dramatically reduce the total protein levels of BCR-ABL and its phosphorylated form in cancer cells. e-century.us This inhibition extended to downstream substrates like phosphorylated STAT5 and CRKL. e-century.us Furthermore, the same compound significantly decreased the levels of Src and phosphorylated AKT (p-AKT), both crucial for cell proliferation and survival. e-century.us

These findings highlight the targeted effects of this compound derivatives on specific signaling pathways, leading to alterations in protein expression that can drive cellular responses like apoptosis and inhibition of proliferation.

Autophagy and Apoptosis Pathway Modulation (in vitro cellular models)

Derivatives of this compound have been demonstrated to be potent inducers of apoptosis in various cancer cell lines through the modulation of key signaling pathways.

One study reported that 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine induces apoptosis in human neuroblastoma cells, characterized by DNA fragmentation and chromatin condensation. nih.gov This apoptotic process was strongly linked to a p53-dependent mechanism. nih.gov

Another novel piperazine-containing compound was shown to induce caspase-dependent apoptosis in cancer cells. e-century.usresearchgate.net This was evidenced by the cleavage of PARP and the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, alongside the upregulation of the pro-apoptotic protein Bax. nih.gov The activation of the JNK pathway and an increase in intracellular reactive oxygen species (ROS) were also implicated in the apoptotic mechanism of some derivatives. nih.gov

Furthermore, a novel quinoline derivative, BAPPN, has been shown to induce apoptosis through a caspase-3-mediated mechanism. nih.gov Treatment with this compound led to an upregulation of p53 and caspase-3 expression in cancer cell lines. nih.gov

These studies collectively indicate that this compound derivatives can trigger apoptosis through multiple intrinsic and extrinsic pathways, often involving caspase activation and the modulation of Bcl-2 family proteins and the p53 signaling pathway.

Cell Cycle Perturbation Studies (in vitro cellular models)

The anti-proliferative effects of this compound derivatives are also attributed to their ability to perturb the normal progression of the cell cycle in cancer cells.

For example, piperine, a compound containing a piperazine-like motif, has been shown to cause G1 phase cell cycle arrest in melanoma cells. plos.org This arrest was associated with the downregulation of cyclin D1 and the induction of p21. plos.org The study also pointed to the involvement of DNA damage response, as evidenced by the phosphorylation of H2AX and the activation of ATR and Chk1. plos.org

In another investigation, a novel piperazine derivative was found to arrest human cancer cells in the G2/M phase of the cell cycle. dntb.gov.ua This was accompanied by the disruption of mitotic spindle positioning. dntb.gov.ua Similarly, the alkaloid erythraline, which shares structural similarities, induced G2/M arrest in cervical cancer cells. mdpi.com

These findings suggest that this compound derivatives can interfere with different phases of the cell cycle, ultimately leading to a halt in cell division and contributing to their anti-cancer activity.

Preclinical Pharmacokinetic and Biotransformation Research (In Vitro and In Silico)

Metabolic Stability and Metabolite Identification (in vitro enzymatic systems)

The metabolic stability of this compound derivatives has been investigated using in vitro systems, such as human and mouse liver microsomes, to predict their in vivo clearance.

A study on isoquinoline-tethered quinazoline derivatives revealed that most of the tested compounds exhibited poor metabolic stability in both human and mouse liver microsomes. nih.gov However, one derivative, compound 14f , demonstrated good microsomal stability. nih.gov Another potent derivative, 14c , showed extremely poor stability, highlighting how small structural modifications can significantly impact metabolic fate. nih.gov

In a separate study, 5-Aminoisoquinoline (5-AIQ), a related isoquinoline compound, was found to be moderately metabolized by human liver microsomes, with an in vitro half-life of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg. mdpi.com

The metabolism of the parent isoquinoline structure in rat liver homogenate has been shown to yield metabolites such as 1-, 4-, and 5-Hydroxyisoquinoline and isoquinoline-N-oxide. researchwithrutgers.com Hydroxylation and dealkylation have been identified as common metabolic pathways for related quinoline derivatives. nih.gov For instance, the major metabolites of a series of piperazin-1-ylpyridazines were identified as mono-hydroxylation products on the benzene (B151609) ring and oxidation at nitrogen atoms. nih.gov

Table 1: In Vitro Metabolic Stability of Selected Isoquinoline Derivatives

| Compound | Species | Microsomal System | % Remaining (after 30 min) | Reference |

| 14f | Human | Liver Microsomes | Good Stability | nih.gov |

| 14f | Mouse | Liver Microsomes | Good Stability | nih.gov |

| 14c | Human | Liver Microsomes | Extremely Poor Stability | nih.gov |

| 14c | Mouse | Liver Microsomes | Extremely Poor Stability | nih.gov |

| 5-AIQ | Human | Liver Microsomes | - | mdpi.com |

Data for % remaining for 5-AIQ was not explicitly provided in the source.

Absorption, Distribution, and Elimination (in vitro models and predictive algorithms)

In vitro models and in silico predictions are crucial for assessing the absorption, distribution, and elimination (ADME) properties of drug candidates. For this compound derivatives, these studies provide insights into their potential oral bioavailability and membrane permeability.

The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. researchgate.netspringernature.comnih.goveurekaselect.com In silico predictions for a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives suggested that all compounds would be highly or completely absorbed in the gastrointestinal tract via passive mechanisms. unipa.it This was supported by their apparent Caco-2 cell permeability values. unipa.it

Similarly, in silico ADME profiling of 5-Aminoisoquinoline (5-AIQ) indicated high gastrointestinal absorption and blood-brain barrier permeability. mdpi.com Another study on isoquinolone derivatives reported moderate metabolic stability and high aqueous solubility and brain permeability for compounds 65 and 66 . nih.gov

These predictive models, often based on physicochemical properties like lipophilicity, are valuable for the early-stage evaluation of the drug-like properties of these compounds. mdpi.commdpi.com

CYP450 Enzyme Interaction Profiling (in vitro)

Understanding the interaction of this compound derivatives with cytochrome P450 (CYP450) enzymes is critical for predicting potential drug-drug interactions. In vitro studies have been conducted to assess the inhibitory potential of these compounds against various CYP isoforms.

A study investigating a series of isoquinoline alkaloids found that many of them inhibited the CYP3A4 isoform with at least moderate potency. nih.gov Specifically, 30 out of 36 tested alkaloids had an IC50 < 10 µM for CYP3A4, with 15 of those showing potent inhibition (IC50 < 1 µM). nih.govresearchgate.net CYP2D6 was also moderately inhibited by a significant number of the tested alkaloids. nih.gov In contrast, CYP2A6 was not significantly inhibited by any of the compounds. nih.gov

While some isoquinoline derivatives show inhibitory activity, others have been found to be less interactive. For example, a study on 2-aminothiazol-4(5H)-one derivatives showed that none of the tested compounds were inhibitors of the major CYP3A4 isoenzyme. mdpi.com

These findings highlight the importance of profiling individual derivatives for their specific CYP450 interaction patterns to ensure their safety and efficacy when co-administered with other drugs. pensoft.netnih.gov

Table 2: Summary of CYP450 Inhibition by Isoquinoline Alkaloids

| CYP Isoform | Number of Inhibitors (out of 36) with IC50 < 10 µM | Number of Potent Inhibitors with IC50 < 1 µM | Reference |

| CYP3A4 | 30 | 15 | nih.govresearchgate.net |

| CYP2D6 | 26 (out of 34) | Not specified | nih.gov |

| CYP2C19 | 15 | Not specified | nih.gov |

| CYP1A2 | Lesser degree of inhibition | Not specified | nih.gov |

| CYP2B6 | Lesser degree of inhibition | Not specified | nih.gov |

| CYP2C8 | Lesser degree of inhibition | Not specified | nih.gov |

| CYP2C9 | Lesser degree of inhibition | Not specified | nih.gov |

| CYP2A6 | 0 | 0 | nih.gov |

Structure Activity Relationship Sar and Lead Optimization Studies of 5 Piperazin 1 Yl Isoquinoline Analogs

Systematic Modification of the Isoquinoline (B145761) Core

The isoquinoline ring system offers multiple positions for substitution and modification, allowing for a detailed exploration of the chemical space to enhance biological activity.

The introduction of various substituents at different positions on the isoquinoline ring has been shown to significantly influence the pharmacological profile of 5-(piperazin-1-yl)isoquinoline analogs.

C-5 Position: The linkage of the piperazine (B1678402) ring at the C-5 position of the isoquinoline is a common feature in many biologically active compounds. In a series of inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), the isoquinoline ring attached via a sulfonyl group at C-5 was found to be essential for whole-cell activity nih.govresearchgate.net. A regioisomeric quinoline-5yl derivative (20b ) exhibited low nanomolar binding affinity for both D2 and D3 receptors, although it was not highly selective nih.gov.

C-8 Position: Modification at the C-8 position can also modulate activity. In the development of HER2 inhibitors, isoquinoline-8-yloxy derivatives were explored. These compounds, such as 9a and 9b , showed good inhibitory activities against HER2 kinase and the proliferation of SKBR3 cells nih.gov. The electronic nature of substituents at this position can influence reaction outcomes during synthesis; for example, a hydrogen atom at C-8 leads to 1,8-substituted isoquinolines during certain dehydrogenation reactions rsc.org.

The table below summarizes the binding affinities of selected isoquinoline and quinoline (B57606) positional isomers for dopamine (B1211576) D2 and D3 receptors.

| Compound Number | Isoquinoline/Quinoline Moiety | Ki for D2 (nM) | Ki for D3 (nM) | Selectivity (D2/D3) |

| 20a | Quinoline-4-yl | 7.08 ± 0.34 | 2.65 ± 0.65 | 2.67 |

| 20b | Quinoline-5-yl | 5.22 | 1.27 | 4.11 |

| 24c | Isoquinoline-1-yl | - | - | 223 (EC50 ratio) |

Data sourced from reference nih.gov.

Bioisosteric replacement is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound analogs, replacing the isoquinoline ring with other heterocyclic systems has been investigated.

For example, in the pursuit of HER2-selective inhibitors, isoquinoline derivatives were compared to their quinoline counterparts. The isoquinoline derivative 11c showed better inhibitory activity against SKBR3 cells than the corresponding quinoline derivatives nih.gov. Similarly, another isoquinoline derivative, 14a , which incorporated a triazole moiety, displayed excellent activity in SKBR3 cells with an IC50 value of 103 nM while maintaining potent HER2 kinase activity nih.gov. The replacement of the isoquinoline nitrogen atom with carbon, to form a naphthalene (B1677914) ring, has also been explored. Studies on dopamine receptor ligands showed that both naphthalen-1-yl (14a ) and naphthalen-2-yl (14b ) substituents on the piperazine ring were well-tolerated, leading to a 3- to 4-fold increase in binding affinity for D2/D3 receptors compared to the parent compound nih.gov. This suggests that while the nitrogen atom in the isoquinoline moiety can be important for cell uptake in some contexts, isosteric replacements like quinoline and naphthalene are viable for maintaining or even enhancing receptor binding affinity nih.govnih.gov.

Altering the saturation level of the isoquinoline core can significantly impact the three-dimensional shape and flexibility of the molecule, thereby affecting its interaction with biological targets. The tetrahydroisoquinoline (THIQ) scaffold is a common feature in many natural products and synthetic active molecules researchgate.net. Synthetic strategies have been developed to produce various dihydroisoquinolinone and tetrahydroisoquinoline structures nih.gov. For instance, a facile one-step synthesis of 4,4-disubstituted dihydroisoquinolinone has been established nih.gov. While specific SAR studies directly comparing the aromatized this compound with its saturated or partially saturated counterparts are not extensively detailed in the provided context, the prevalence of both aromatic isoquinolines and reduced forms like tetrahydroisoquinolines in medicinal chemistry underscores the importance of this structural variation in drug design nih.govresearchgate.net.

Exploration of the Piperazine Substituent Diversity

The piperazine ring serves as a versatile linker and its substituents play a critical role in defining the pharmacological properties of the analogs.

The nitrogen atom of the piperazine ring distal to the isoquinoline core is a common site for modification to explore interactions with target proteins.

In the development of anti-tubercular agents targeting IMPDH, a series of N-substituted analogs of 1-(isoquinolin-5-ylsulfonyl)piperazine were synthesized. A key finding was the importance of a cyclohexyl group attached via a methanone (B1245722) linker to the piperazine nitrogen for anti-tubercular activity nih.govresearchgate.net. Replacing the cyclohexyl group with other moieties, such as a cycloheptyl ring (14 ), reduced both enzyme and whole-cell activity by approximately tenfold uq.edu.au. Phenylurea derivatives connected to the piperazine nitrogen also showed good inhibitory activity against the enzyme, though with limited whole-cell activity uq.edu.au.

For dopamine D3 receptor ligands, bulky hydrophobic substituents attached to the piperazine nitrogen are generally well-tolerated and can enhance affinity and selectivity nih.govnih.gov. Introducing biphenyl (B1667301) and indole (B1671886) substituents on the N-piperazinyl moiety did not compromise affinity for the D3 receptor nih.gov. Specifically, indole substitutions, whether connected directly, via a methylene (B1212753) linker, or through an amide linker, were shown to be favorable nih.gov.

In the context of EGFR kinase inhibitors, the substitution on the piperazine ring was also found to be critical. A 4-methyl-piperazine-containing residue provided the highest inhibitory activity, attributed to its ability to form an ionic bond with carboxyl residues in the target's active site mdpi.com. Replacement of the piperazine with morpholine (B109124) or piperidine (B6355638) resulted in less potent inhibitors mdpi.com.

The following table presents data on the inhibitory activity of various N-substituted 1-(isoquinolin-5-ylsulfonyl)piperazine analogs against M. tuberculosis IMPDH.

| Compound Number | Piperazine N-Substituent | IC50 (µM) for Mtb IMPDH | MIC90 (µM) for M. tuberculosis |

| 1 | Cyclohexylmethanone | 0.09 | 3.9 |

| 14 | Cycloheptylmethanone | 0.83 | 31.2 |

| 41 | 4-Fluorophenylurea | 0.08 | 6.3 |

| 42 | 4-Fluorophenylthiourea | 1.1 | 50 |

Data sourced from references nih.govuq.edu.au.

The introduction of stereocenters on the piperazine ring can lead to enantiomers or diastereomers with significantly different biological activities. This highlights the importance of the three-dimensional orientation of substituents for optimal target engagement.

In studies of IMPDH inhibitors, replacing the piperazine ring in a potent phenylurea analog (41 ) with a 3-methylpiperazine to give compound 45 had a negligible effect on both biochemical and whole-cell activity uq.edu.au. This contrasted with a dramatic loss of activity when the same substitution was made on the parent compound 1 to produce compound 3 uq.edu.au.

In the development of ligands for the α2δ-1 subunit of voltage-gated calcium channels, the stereochemistry of piperazine substituents was paramount. The introduction of a 3-methyl-piperazin-1-yl or a 3,5-dimethyl-piperazin-1-yl group on a butyl chain at position 2 of a quinazolinone scaffold yielded highly active compounds nih.gov. Further investigation revealed that the biological activity resided in the R enantiomer of the chiral center on the butyl chain. Moreover, for the 3,5-dimethylpiperazin-1-yl derivatives, the (3S,5R)-diastereomer (11d ) was shown to be active, while many other amine analogs were devoid of activity nih.gov. This demonstrates that specific stereochemical configurations on and near the piperazine ring are critical for high-affinity binding.

Ring Contraction/Expansion of the Piperazine Moiety

The integrity of the six-membered piperazine ring is frequently a critical determinant of biological activity in this compound and its derivatives. SAR studies consistently demonstrate that modifications to the size of this heterocyclic ring can lead to significant, often detrimental, changes in potency and cellular activity.

In studies of closely related 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogs, which share the key isoquinoline-piperazine linkage, the piperazine ring was found to be essential for whole-cell activity against Mycobacterium tuberculosis. nih.govuq.edu.auresearchgate.net Attempts to modify this core structure by either contraction or expansion have been explored to probe the spatial and conformational requirements for target binding.

Ring Contraction: Replacement of the piperazine ring with a smaller ethylenediamine (B42938) moiety represents a form of ring contraction. While analogs containing this smaller, more flexible diamine linker retained some modest inhibitory activity against the target enzyme, inosine-5′-monophosphate dehydrogenase (IMPDH), they exhibited a complete loss of whole-cell activity. nih.gov This suggests that while the basic nitrogen centers might be involved in enzymatic interaction, the constrained conformation and size of the piperazine ring are crucial for other factors such as cellular uptake or proper orientation within the binding pocket. nih.gov

Ring Expansion: Conversely, expanding the piperazine to a seven-membered homopiperazine (B121016) (1,4-diazepane) ring has also been investigated. In the context of antitubercular agents, replacing the piperazine with a homopiperazine ring in a urea-based analog resulted in an eight-fold reduction in biochemical activity and a two-fold decrease in whole-cell activity. uq.edu.au Similarly, in the development of σ2 receptor ligands, a homopiperazine analog was found to be the most potent in its series, suggesting that for some targets, a slight expansion is tolerated or even beneficial. nih.gov However, for many other targets, this expansion disrupts the optimal geometry for binding. The synthesis of diverse 1,4-diazepane scaffolds is a strategy used to explore this chemical space more broadly. rsc.orgrsc.org

These findings underscore the privileged nature of the piperazine ring in this scaffold. Its specific size, basicity, and conformational properties appear to be highly optimized for interaction with a variety of biological targets. Both contraction and expansion generally lead to a decrease in activity, highlighting the piperazine ring as a critical component of the pharmacophore.

| Modification | Ring System | Effect on Biochemical Activity | Effect on Whole-Cell Activity | Reference |

| Contraction | Ethylenediamine | Modest activity retained | Activity ablated | nih.gov |

| Expansion | Homopiperazine | 8-fold reduction | 2-fold reduction | uq.edu.au |

Linker Chemistry and Conformational Analysis

Optimization of the Linker Between Isoquinoline and Piperazine

The this compound scaffold features a direct, conformationally restricted connection between the aromatic isoquinoline system and the saturated piperazine ring. This direct linkage is a key feature, and attempts to introduce linkers or spacers between these two moieties have provided valuable insights into the SAR of this compound class.

Generally, the introduction of a linker that increases the distance between the isoquinoline and piperazine rings is detrimental to biological activity. In studies on related isoquinolinesulfonylpiperazine analogs, increasing the distance between the core moieties resulted in a loss of both enzymatic and whole-cell activity. nih.gov This suggests a strict spatial requirement, where the two rings must be held in a specific proximity and orientation to each other for optimal interaction with the biological target.

In other classes of bioactive compounds, linker elongation can sometimes improve selectivity. For instance, in a series of σ1 receptor ligands, elongating an alkyl tether improved selectivity for σ1 receptors over 5-HT2B receptors. researchgate.net However, in a separate study on σ receptor ligands featuring a spirocyclic system connected to a tetrahydroisoquinoline moiety, the introduction of an amide or alkyl spacer generally resulted in a loss of affinity compared to the lead compounds without a linker. nih.gov This reinforces the concept that for many isoquinoline-based scaffolds, a direct or very short linkage is preferred.

The type of linker is also critical. The use of piperazine within longer, more complex linkers, such as in Proteolysis Targeting Chimeras (PROTACs), is common to improve properties like rigidity and solubility. rsc.org However, for receptor or enzyme inhibitors based on the this compound core, the evidence points toward the direct connection being the optimal "linker," providing the necessary rigidity and spatial arrangement for potent activity.

Conformational Preferences and Their Impact on Biological Interactions

Computational studies and X-ray crystallography have been instrumental in understanding these preferences. researchgate.netnih.gov For 1-acyl or 1-aryl 2-substituted piperazines, the axial conformation is often preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds, which can lock the molecule into a specific bioactive conformation. nih.gov

In the crystal structures of active 1-(5-isoquinolinesulfonyl)piperazine analogs bound to their target enzyme, the piperazine ring is observed in a defined chair conformation, positioning a cyclohexyl group in a specific orientation to form crucial pi-stacking interactions with the protein. nih.govresearchgate.net This demonstrates that the conformational rigidity of the piperazine, coupled with the planarity of the isoquinoline, serves to present substituents to the binding site in a highly specific and favorable manner. The relative orientation of the lone pairs on the piperazine nitrogens can also be critical for establishing key hydrogen bonds with the target protein. nih.gov

Pharmacophore modeling based on the analysis of bioactive conformations suggests that the spatial distribution of features like hydrogen bond donors, acceptors, and aromatic regions is unique and critical for activity. nih.gov Any modification that alters the preferred conformation, such as ring expansion or the introduction of a flexible linker, can disrupt this precise three-dimensional arrangement and lead to a loss of affinity.

Rational Design Principles for Enhanced Selectivity and Potency

Fragment-Based Drug Design (FBDD) Strategies

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. Once identified, these fragments can be grown, linked, or merged to create more potent, lead-like molecules. researchoutreach.org The isoquinoline and piperazine moieties are common components in fragment libraries due to their favorable properties and prevalence in known drugs.

An FBDD approach can be particularly effective for developing inhibitors based on the isoquinoline scaffold. In one strategy, a library of approximately 5,000 isoquinoline derivatives was synthesized, where fragments were attached to various positions on the isoquinoline ring. researchoutreach.org After screening this library to identify initial "hit" fragments, a key step is fragment merging. If two fragments that bind to the target are found to substitute at different positions on the isoquinoline template, they can be combined into a single, more potent molecule. researchoutreach.org This "merging by design" approach led to the successful development of 5,7-disubstituted isoquinoline derivatives as potent kinase inhibitors. researchoutreach.org

In another example, fragment-based NMR screening identified a simple isoquinoline-containing building block as an inhibitor of ROCK-I. nih.gov This initial fragment hit was then elaborated using a "fragment growth" strategy, where synthetic chemistry was used to add substituents at specific vectors on the isoquinoline ring. This process led to the discovery of 6-substituted isoquinolin-1-amine derivatives with improved affinity, potency, and pharmacokinetic profiles. nih.gov These examples highlight how the this compound scaffold can be either discovered through the linking of isoquinoline and piperazine fragments or serve as a starting point for further optimization using fragment-growing techniques.

Scaffold Hopping and Bioisosteric Replacement

Scaffold Hopping: Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core of a known active molecule with a different chemical scaffold, while maintaining the original biological activity. nih.gov This approach is valuable for improving properties like metabolic stability, exploring new chemical space, and generating novel intellectual property.

In the context of the this compound framework, scaffold hopping could involve replacing the isoquinoline core with another bicyclic or monocyclic aromatic system. For example, researchers successfully used a scaffold hopping strategy to discover novel EGFR inhibitors by replacing a known inhibitor's core with a 2-aryl-8-hydroxy-isoquinolin-1(2H)-one scaffold. nih.gov This demonstrates the utility of the isoquinoline ring system as a viable new core in hopping campaigns. Similarly, a cinnoline (B1195905) ring system, which is an isostere of isoquinoline, has been used to design analogs of known quinoline and isoquinoline derivatives. mdpi.com

Bioisosteric Replacement: Bioisosteric replacement involves substituting a functional group or moiety within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.gov The piperazine ring is a frequent target for bioisosteric replacement to modulate properties like basicity, lipophilicity, and conformational rigidity.

Common bioisosteres for the piperazine ring include:

Diazaspiroalkanes: These rigid analogs can replace the flexible piperazine ring to lock the molecule into a specific conformation. In the development of σ2 receptor ligands, replacing a piperazine with various diazaspiroalkanes was explored, although it generally led to a reduction in affinity for the target. nih.gov

Bridged Bicyclic Diamines: Structures like 2,5-diazabicyclo[2.2.1]heptane offer a rigid counterpart to the flexible piperazine ring and have been used in the design of nucleozin (B1677030) analogs to probe the importance of conformational freedom. plos.org

Other Heterocycles: Depending on the specific interactions required, piperazine can sometimes be replaced by piperidine, morpholine, or other heterocyclic systems to fine-tune activity and properties. blumberginstitute.org

These rational design strategies, from building molecules fragment by fragment to intelligently swapping out core structures and key functional groups, are essential tools in the optimization of this compound analogs for enhanced potency and selectivity.

Computational and in Silico Approaches in the Research of 5 Piperazin 1 Yl Isoquinoline

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of ligands, such as 5-(piperazin-1-yl)isoquinoline derivatives, to the active site of a therapeutic target, typically a protein or enzyme.

Virtual Screening of this compound Libraries Against Therapeutic Targets

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed to efficiently screen large databases of its derivatives against a panel of known therapeutic targets. This process helps in identifying potential "hit" compounds with desired biological activity, thus narrowing down the number of candidates for synthesis and experimental testing.

A common approach involves scaffold-focused virtual screening, where the this compound core is used as a template to search for compounds with similar structural features that might exhibit comparable or improved biological activity. Both 2D and 3D similarity searching methods are utilized to compare the query scaffold with a large compound library. This methodology has been successfully applied to identify inhibitors for various kinases and other therapeutic targets nih.gov. For instance, derivatives of the closely related quinoline (B57606) and isoquinoline (B145761) scaffolds have been identified as potential inhibitors of targets such as the human coronavirus nucleocapsid protein and GLI1 in cancer pathways through structure-based virtual screening rsc.orgresearchgate.net.

The following table provides an overview of potential therapeutic targets for which this compound libraries could be screened, based on the known activities of similar heterocyclic compounds.

| Therapeutic Target Family | Specific Examples | Rationale for Screening |

| Kinases | EGFR, TTK, COT kinase | Many quinoline and isoquinoline derivatives exhibit kinase inhibitory activity, relevant in cancer and inflammatory diseases alliedacademies.org. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine (B1211576) D3 Receptor, Sigma-1 Receptor | The isoquinoline-piperazine scaffold is present in known GPCR ligands, indicating potential for neurological applications nih.govnih.govnih.gov. |

| Enzymes | Renin, Carbonic Anhydrases, Topoisomerase I | Piperazine (B1678402) and isoquinoline moieties are found in inhibitors of various enzymes involved in hypertension, cancer, and infectious diseases longdom.orgscispace.comnih.govopenpharmaceuticalsciencesjournal.com. |

| Viral Proteins | Coronavirus Nucleocapsid Protein | Heterocyclic compounds have been identified as potential disruptors of viral protein-RNA interactions rsc.org. |

Binding Mode Analysis and Hotspot Identification

Once potential hit compounds are identified through virtual screening, molecular docking is used to perform a detailed analysis of their binding modes within the active site of the target protein. This analysis helps in understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity. For example, studies on isoquinoline derivatives targeting metallo-β-lactamases have revealed specific hydrogen-bonding and π-π stacking interactions that are crucial for inhibition longdom.org.

Identifying "hotspots," which are regions within the binding site that contribute significantly to the binding energy, is a critical step in structure-based drug design. Computational solvent mapping algorithms can be employed to identify these hotspots by probing the protein surface with small organic functional groups to determine energetically favorable binding positions. This information can then be used to guide the optimization of this compound derivatives to enhance their binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed compounds before their synthesis.

Development of Predictive Models for Biological Activity

The development of a robust QSAR model for this compound derivatives involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. Finally, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

QSAR models have been successfully developed for various classes of isoquinoline and piperazine derivatives to predict their activity as, for example, renin inhibitors or antimalarial agents longdom.orgscispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net. For instance, a QSAR study on piperazine and ketopiperazine derivatives as renin inhibitors revealed that constitutional descriptors play a vital role in their binding affinity scispace.comopenpharmaceuticalsciencesjournal.com. Such models can be used to predict the biological activity of novel this compound derivatives and guide the design of more potent compounds.

The following table outlines the key statistical parameters used to evaluate the predictive power of a QSAR model.

| Statistical Parameter | Description | Desired Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| Q² (Cross-validated R²) | An indicator of the predictive ability of the model, determined through internal validation techniques like leave-one-out cross-validation. | Close to 1 |

| R²_pred (External Validation R²) | Measures the predictive performance of the model on an external test set of compounds not used in model development. | Close to 1 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value |

Descriptors and Feature Selection for this compound Derivatives

The selection of appropriate molecular descriptors is a crucial step in QSAR modeling, as they encode the chemical information of the molecules. For this compound derivatives, a wide range of descriptors can be calculated, including:

1D Descriptors: Molecular weight, atom counts, rotatable bonds.

2D Descriptors: Topological indices (e.g., connectivity indices), 2D autocorrelations, and pharmacophore-based descriptors.

3D Descriptors: Geometrical descriptors (e.g., molecular surface area, volume), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Feature selection techniques are then applied to identify the most relevant descriptors that have a significant correlation with the biological activity, while reducing model complexity and the risk of overfitting alliedacademies.org. Methods such as genetic algorithms, forward selection, and backward elimination are commonly used for this purpose. For isoquinoline derivatives, descriptors related to molecular shape, connectivity, and electronic properties have been shown to be important for their biological activity japsonline.com.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, protein-ligand stability, and the thermodynamics of binding.

For the this compound scaffold, MD simulations can be employed to:

Assess the stability of ligand-protein complexes: By simulating the docked complex in a solvated environment, researchers can evaluate the stability of the predicted binding mode over time. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly analyzed to monitor the stability of the protein and the ligand. MD simulations have been used to confirm the stable binding of piperazine-linked naphthalimide derivatives to their target nih.gov.

Characterize conformational changes: Proteins are dynamic entities, and ligand binding can induce conformational changes. MD simulations can capture these changes and provide insights into the mechanism of action.

Perform free energy calculations: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone.

Sample the conformational space of the ligand: Understanding the preferred conformations of this compound and its derivatives is crucial for designing molecules that can adopt the bioactive conformation required for binding to a specific target.

Dynamic Behavior of this compound and Its Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This technique provides detailed insights into the dynamic behavior of this compound when it interacts with biological targets, such as proteins or enzymes. By simulating the compound and its target in a virtual, biologically relevant environment (typically water), researchers can observe conformational changes, binding stability, and key interactions that govern the complex's function.

Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration.

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the protein-ligand complex over the simulation period. mdpi.com A stable RMSD value suggests that the complex has reached equilibrium. For similar quinoline derivatives, MD simulations have shown that stable complexes typically exhibit RMSD values in the range of 1.5–2.3 Å. nih.govdoi.org

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. This helps in identifying flexible regions of the protein and the ligand, which can be crucial for the binding process. mdpi.com

Radius of Gyration (Rg): This parameter measures the compactness of a protein's structure during the simulation. A stable Rg value indicates that the protein's folding remains consistent upon ligand binding.

These simulations reveal how this compound and its analogs fit into a binding pocket and how the complex behaves dynamically, information that is critical for structure-based drug design. researchgate.net

Table 1: Example Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex

| Parameter | Value Range | Significance |

|---|---|---|

| Simulation Time | 100-200 ns | Duration of the simulation to observe dynamic events. |

| Average RMSD | 1.5 - 3.0 Å | Indicates the stability of the complex over time. nih.gov |

| Average RMSF (Ligand) | 0.5 - 1.5 Å | Shows the flexibility of different parts of the ligand. |

| Average Rg | 18 - 20 Å | Measures the overall compactness of the protein. |

Solvent Effects and Binding Free Energy Calculations

The biological environment is aqueous, and understanding the effect of solvent (water) on the binding of this compound to its target is essential. Computational methods can calculate the binding free energy, which is a key indicator of the binding affinity between a ligand and a protein.

Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate the binding free energy from MD simulation trajectories. These calculations dissect the total binding energy into various components:

Van der Waals interactions: Attractive or repulsive forces between molecules.

Electrostatic interactions: Forces between charged or polar groups.

Polar solvation energy: The energy change associated with moving the molecule from a vacuum to a polar solvent.

Non-polar solvation energy: The energy related to the creation of a cavity in the solvent.

By analyzing these components, researchers can understand the driving forces behind the binding process. For instance, a favorable binding energy, often a negative value in kcal/mol, suggests a stable interaction between the ligand and the protein. doi.org These calculations help in prioritizing compounds for synthesis and experimental testing by predicting which analogs of this compound are likely to have higher affinity for the target.

Chemoinformatics and Data Mining for Isoquinoline-Piperazine Research

Chemoinformatics applies computational and informational techniques to a wide range of problems in the field of chemistry. For isoquinoline-piperazine research, it is instrumental in organizing and analyzing vast datasets of chemical information.

Analysis of Patent and Literature Databases for Related Compounds

A crucial step in any drug discovery program is to understand the existing landscape of related chemical structures. Chemoinformatics tools are used to systematically mine patent and scientific literature databases (such as SciFinder, Reaxys, and Google Patents) for compounds containing the isoquinoline-piperazine scaffold.

This analysis helps to:

Identify known compounds and their reported biological activities.

Understand the structure-activity relationships (SAR) that have already been established.

Recognize synthetic routes that have been successfully used to create these molecules. mdpi.com

Avoid redundant research and identify opportunities for novel intellectual property.

A patentometric analysis can reveal trends in research, key players in the field (academic institutions and pharmaceutical companies), and the evolution of the technology over time. univ.kiev.ua

Identification of Chemical Space and Diversity for Analog Design

"Chemical space" refers to the entire collection of all possible molecules. For a specific scaffold like isoquinoline-piperazine, chemoinformatics helps to define and explore the relevant chemical space for designing new analogs. researchgate.net This involves generating virtual libraries of compounds by systematically modifying the core structure.

Key aspects of this analysis include:

Property Calculation: Calculating physicochemical properties for virtual compounds, such as molecular weight, lipophilicity (ClogP), and the number of hydrogen bond donors and acceptors. This helps ensure that new designs have drug-like properties (e.g., adhering to Lipinski's "rule-of-five"). whiterose.ac.uk

Diversity Analysis: Using computational methods to ensure that a wide range of structural variations is explored. This prevents the design of a large number of very similar compounds and increases the chances of discovering novel activities.

Scaffold Hopping: Identifying alternative core structures (scaffolds) that can present the key interacting groups in a similar 3D orientation, potentially leading to new compound series with improved properties.

By mapping the chemical space, researchers can strategically design a focused set of new this compound analogs with a high probability of desired biological activity and favorable drug-like properties. mdpi.com

Table 2: Example of Chemical Space Analysis for Analog Design

| Property | Range for Drug-Likeness ('Rule of Three' for Fragments) | Target Range for Analogs |

|---|---|---|

| Molecular Weight (MW) | < 300 Da | 300 - 500 Da |

| ClogP | < 3 | 1 - 4 |

| Hydrogen Bond Donors | ≤ 3 | 1 - 3 |

| Hydrogen Bond Acceptors | ≤ 3 | 3 - 6 |

| Rotatable Bonds | - | < 10 |

Artificial Intelligence and Machine Learning in Drug Discovery for Isoquinoline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by creating predictive models from complex, large-scale data. mdpi.com These technologies are increasingly being applied to scaffolds like isoquinoline to accelerate the identification and optimization of new drug candidates. nih.gov

Predictive Models for Synthesis Outcome and Bioactivity

Machine learning algorithms can be trained on existing data to predict various outcomes, saving significant time and resources in the laboratory. nih.gov

Predicting Bioactivity (QSAR): Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity. youtube.com ML models, such as random forests, support vector machines, and deep neural networks, are trained on datasets of isoquinoline derivatives with known activities. mdpi.com Once trained, these models can predict the activity of new, unsynthesized analogs of this compound against a specific target. nih.gov This allows for the virtual screening of thousands or millions of potential compounds to prioritize the most promising candidates for synthesis. nih.gov

Predicting Synthesis Outcome: AI is also being used to streamline chemical synthesis. mit.edu By analyzing vast reaction databases, ML models can predict the most efficient synthetic route to a target molecule, suggest optimal reaction conditions, and even predict the likelihood of a reaction's success. This can significantly reduce the trial-and-error often involved in developing synthetic pathways for novel isoquinoline-piperazine derivatives.

The integration of AI and ML into the drug discovery pipeline for isoquinoline scaffolds offers a powerful approach to reduce costs, shorten timelines, and increase the success rate of developing new therapeutic agents. mdpi.com

Generative Chemistry for Novel this compound Structures

The application of computational and in silico approaches is becoming increasingly pivotal in the field of medicinal chemistry for the discovery and design of novel therapeutic agents. In the context of this compound and its derivatives, these methods are instrumental in exploring the vast chemical space to identify new structures with potentially enhanced biological activities and favorable pharmacokinetic profiles. While specific applications of advanced generative chemistry models for the this compound scaffold are not extensively documented in publicly available research, the foundational principles of computational drug design, such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and virtual screening, are well-established for the broader class of isoquinoline and piperazine-containing compounds. These techniques pave the way for the future application of more sophisticated generative algorithms.

Generative chemistry, a subfield of artificial intelligence, leverages deep learning models to create novel molecular structures de novo. These models can learn the underlying patterns and relationships in large datasets of chemical structures and their associated properties to generate new molecules with desired characteristics. For a scaffold like this compound, a generative model could be trained on a database of known isoquinoline and piperazine derivatives with documented biological activities. The model could then be used to generate novel analogs with predicted improvements in target affinity, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.